1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with a methyl group and a trifluoromethyl group attached to it, along with a carboxylic acid functional group. This compound possesses unique properties due to the presence of the trifluoromethyl group, which significantly influences its chemical behavior and potential applications in various fields, particularly in pharmaceuticals and organic synthesis.
The compound can be referenced in chemical databases such as PubChem, where it is cataloged under specific identifiers that provide detailed information on its structure and properties.
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid falls under the category of cyclohexane derivatives and is classified as a carboxylic acid due to the presence of the carboxyl functional group. Its molecular formula is , indicating that it contains fluorine, which is crucial for its reactivity and interaction with biological systems.
The synthesis of 1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One notable approach involves the introduction of the trifluoromethyl group onto a cyclohexane derivative followed by carboxylation.
The molecular structure of 1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid features a cyclohexane ring with:
C1CC(C(C(C1C(=O)O)(C(F)(F)F)))
The compound participates in various chemical reactions due to its functional groups:
The mechanism of action for 1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with biological targets:
Studies have shown that compounds with trifluoromethyl groups often exhibit altered pharmacokinetics and enhanced binding affinities, making them valuable in drug design .
1-Methyl-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has several applications:
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 591-81-1
CAS No.: 94087-41-9
CAS No.: 41847-86-3